7-Hydroxy-2',4',5'-trimethoxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-2',4',5'-trimethoxyisoflavone is a hydroxyisoflavone that is isoflavone substituted by a hydroxy group at position 7 and methoxy groups at the 2', 4' and 5' positions. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It derives from an isoflavone.
Scientific Research Applications
Antiurolithiatic and Diuretic Activity
7-Hydroxy-2',4',5'-trimethoxyisoflavone has demonstrated significant potential in medical applications, particularly in the treatment of urinary stones. A study conducted on rats revealed that this compound significantly reduced the size of urinary stones and increased urine volume, indicating its antiurolithiatic and diuretic activities (Pérez G. et al., 2000).
Role in Chemical Synthesis
This isoflavone also plays a vital role in chemical synthesis. It is used in the synthesis of various complex compounds, such as 3-Hydroxy-8,9-dimethoxypterocarpan, highlighting its importance in the field of organic chemistry and drug development (Fukui, K. et al., 1969).
Discovery in Natural Products
Natural products research has identified this compound in various plants, contributing to the understanding of plant biochemistry and potential therapeutic uses. For instance, it was isolated from Ficus lyrata, providing insight into the chemical composition of this plant (Basudan, O. et al., 2005).
Biotransformation Studies
Biotransformation studies have shown that this compound can be metabolized by larvae of the common cutworm (Spodoptera litura), providing valuable information on the metabolic pathways of isoflavones in insects (Takahashi, K. et al., 2006).
Metabolism and Pharmacokinetics
Further research into the metabolism of related compounds, like 5,7,3',4'-tetramethoxyflavone, has been conducted to understand how these substances are processed in the body, which is crucial for developing pharmacokinetic profiles and potential therapeutic applications (Lu, W.-C. et al., 2012).
Cytotoxic Properties
Studies on cytotoxic properties of related flavonoids have been conducted, which can lead to potential applications in cancer therapy. For example, research on Eysenhardtia polystachya, which contains this isoflavone, has revealed cytotoxic activity against certain cell lines (Alvarez, L. et al., 1998).
Properties
CAS No. |
29096-94-4 |
---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
7-hydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-14-8-17(23-3)16(22-2)7-12(14)13-9-24-15-6-10(19)4-5-11(15)18(13)20/h4-9,19H,1-3H3 |
InChI Key |
IXZYJZHCXHSCDY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC |
Synonyms |
7-Hydroxy-3-(2,4,5-trimethoxyphenyl)chromone; 7-Hydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.